molecular formula C18H15NO3S B12614233 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid CAS No. 648434-08-6

2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid

Cat. No.: B12614233
CAS No.: 648434-08-6
M. Wt: 325.4 g/mol
InChI Key: WBYHSEUBBRBEDM-UHFFFAOYSA-N
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Description

This compound features a benzoic acid core with a cyano and ethylsulfanyl substituted phenylethenyl group attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenylethenyl Intermediate: The initial step involves the synthesis of the 2-cyano-2-(ethylsulfanyl)-1-phenylethenyl intermediate. This can be achieved through a reaction between ethylsulfanylbenzaldehyde and malononitrile under basic conditions.

    Etherification: The intermediate is then subjected to an etherification reaction with 2-hydroxybenzoic acid (salicylic acid) in the presence of a suitable base such as potassium carbonate. This step forms the desired ether linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyano and ethylsulfanyl groups may play a role in binding interactions, while the benzoic acid moiety could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-Cyano-2-(methylsulfanyl)-1-phenylethenyl]oxy}benzoic acid
  • 2-{[2-Cyano-2-(propylsulfanyl)-1-phenylethenyl]oxy}benzoic acid
  • 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid

Uniqueness

2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the ethylsulfanyl group may impart distinct electronic and steric effects compared to similar compounds with different alkyl groups. Additionally, the ether linkage to the benzoic acid core can affect the compound’s overall stability and solubility.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

648434-08-6

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

2-(2-cyano-2-ethylsulfanyl-1-phenylethenoxy)benzoic acid

InChI

InChI=1S/C18H15NO3S/c1-2-23-16(12-19)17(13-8-4-3-5-9-13)22-15-11-7-6-10-14(15)18(20)21/h3-11H,2H2,1H3,(H,20,21)

InChI Key

WBYHSEUBBRBEDM-UHFFFAOYSA-N

Canonical SMILES

CCSC(=C(C1=CC=CC=C1)OC2=CC=CC=C2C(=O)O)C#N

Origin of Product

United States

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